PDE2A Inactivity (IC₅₀ >20,000 nM) as a Defined Selectivity Gate vs. PDE5A (IC₅₀ = 13 nM)
N-cyclopentyl-4,6-dimethylpyrimidin-2-amine exhibits a >1,500-fold selectivity window between PDE5A and PDE2A in parallel in vitro enzymatic assays. Against recombinant human PDE5A, the compound demonstrates potent inhibition with an IC₅₀ of 13 nM [1]. In contrast, the same compound shows essentially no measurable inhibition of recombinant human PDE2A under identical assay platform conditions, with an IC₅₀ reported as >20,000 nM (>20 μM) [1]. This near-complete inactivity against PDE2A constitutes a quantifiable differentiation parameter that cannot be assumed for uncharacterized 4,6-dimethylpyrimidin-2-amine analogs.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PDE2A: >20,000 nM; PDE5A: 13 nM |
| Comparator Or Baseline | Same compound tested against PDE5A (IC₅₀ = 13 nM) as internal positive control |
| Quantified Difference | >1,500-fold selectivity (PDE5A vs. PDE2A) |
| Conditions | Recombinant human N-terminal FLAG-tagged PDE2A (residues 2-941) expressed in baculovirus-infected Sf9 cells; full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells; FAM-cyclic nucleotide substrates |
Why This Matters
This selectivity ratio enables researchers to use CAS 1004259-91-9 as a PDE5A-selective probe compound with a defined PDE2A inactivity threshold, critical for assay validation and counter-screening in phosphodiesterase-targeted programs.
- [1] BindingDB. BDBM50467484 (CHEMBL4281590). PDE2A IC₅₀ >20,000 nM; PDE5A IC₅₀ = 13 nM. Curated by ChEMBL. Assay: Recombinant human PDE2A (FLAG-tagged, residues 2-941) and PDE5A1 (GST-tagged, full-length) expressed in baculovirus-infected Sf9 cells. View Source
